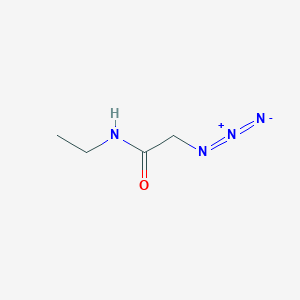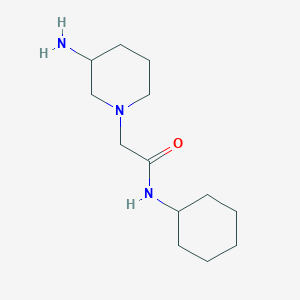
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Overview
Description
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a molecular weight of 245.25 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Spectral Properties
- Synthesis of Novel Compounds : The interaction of piperidine with other compounds can lead to the formation of novel compounds with distinct spectral and pharmacological properties. One such instance involves the transformation of a pyridine ring in a cation, leading to the creation of unique dienes (Maiboroda et al., 1998).
Chemical Transformations and Derivatives
- Generation of Piperidinic Derivatives : A comprehensive survey of pathways for producing α-trifluoromethyl monocyclic piperidinic derivatives has been documented. These pathways include synthesizing from various ring systems and using different reactions (Rioton et al., 2017).
- Aminopyrroles Synthesis : The use of trifluoromethyl-containing building blocks in the preparation of trifluoromethyl-substituted aminopyrroles has been explored. This involves the expansion of the 2H-azirine ring and further transformations (Khlebnikov et al., 2018).
Novel Synthesis Methods
- New Synthesis Method for Pyridin-2(1H)-imines : A novel method for synthesizing a series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines has been described, showcasing a unique approach in chemical synthesis (Marangoni et al., 2017).
Optical Properties and Applications
- Optical Properties of Heterocyclic Systems : The study of heterocyclic systems with electron-donating amino groups, such as piperidine, reveals insights into their thermal, redox, and fluorescence properties. This research is crucial for understanding the applications of these compounds in various fields (Palion-Gazda et al., 2019).
Safety and Hazards
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)




![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)


amine](/img/structure/B1465753.png)


![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)

